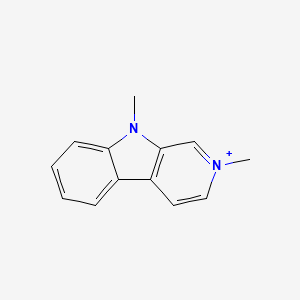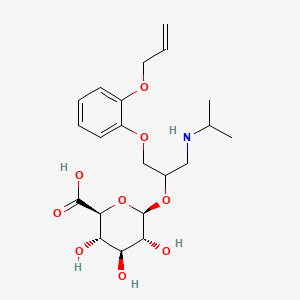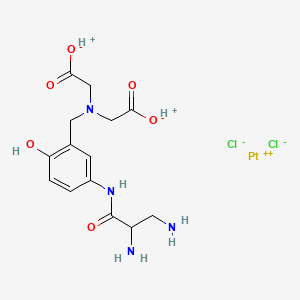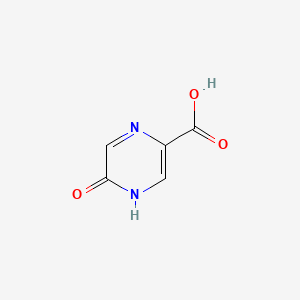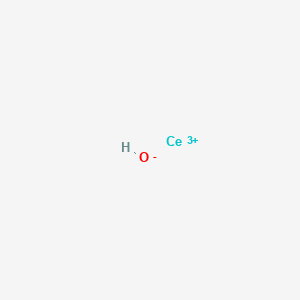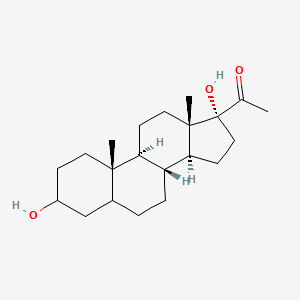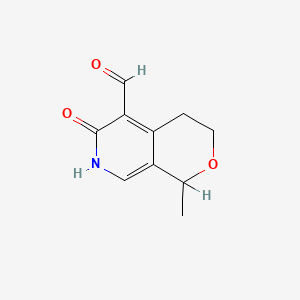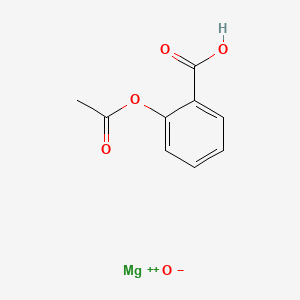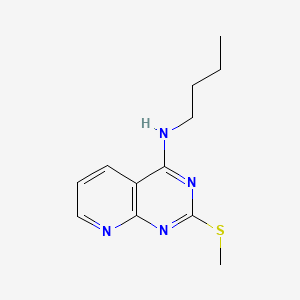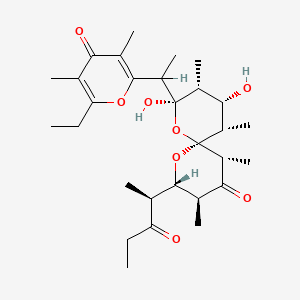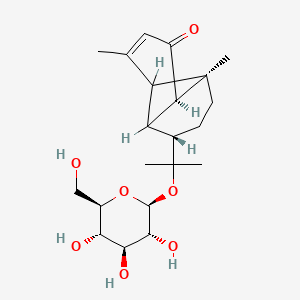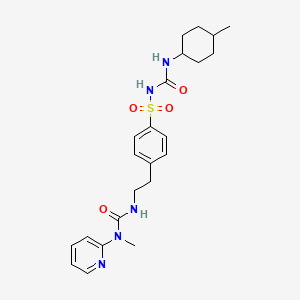
Glisamuride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glisamuride is a second-generation sulfonylurea with antihyperglycemic activity. Like other larger sulfonylurea compounds, glisamuride appears to exert greater binding affinity for peroxisome proliferator-activated receptor gamma (PPARgamma) agonistic activity among most of the first and second-generation agents.
科学的研究の応用
GLIS Proteins in Stem Cell Research
GLIS1 in Pluripotency Induction : GLIS1 is noted for its role in multi-level epigenetic and metabolic remodeling in stem cells, facilitating the induction of pluripotency. It aids in reprogramming senescent cells and improving genome stability, particularly during early phases of reprogramming (Li et al., 2020).
GLIS1-3 in Stem and Progenitor Cell Differentiation : The GLI-similar (GLIS) transcription factors, including GLIS1, GLIS2, and GLIS3, are implicated in reprogramming and differentiation of various stem and progenitor cell populations. GLIS1, in particular, significantly enhances the efficiency of generating induced pluripotent stem cells (iPSCs) from somatic cells (Scoville et al., 2017).
GLIS Proteins in Cellular Reprogramming : The family of GLIS proteins, specifically hGlis1-3, has shown differential involvement in the cellular reprogramming of human somatic cells. This highlights their potential in developing new reprogramming strategies using Glis family proteins (Lee et al., 2017).
GLIS1 in Direct Reprogramming of Somatic Cells : GLIS1, when expressed with other transcription factors, enhances the generation of iPSCs from both mouse and human fibroblasts. This demonstrates its effective role in direct reprogramming of somatic cells during iPSC generation (Maekawa et al., 2011).
特性
CAS番号 |
52430-65-6 |
|---|---|
製品名 |
Glisamuride |
分子式 |
C23H31N5O4S |
分子量 |
473.6 g/mol |
IUPAC名 |
1-methyl-3-[2-[4-[(4-methylcyclohexyl)carbamoylsulfamoyl]phenyl]ethyl]-1-pyridin-2-ylurea |
InChI |
InChI=1S/C23H31N5O4S/c1-17-6-10-19(11-7-17)26-22(29)27-33(31,32)20-12-8-18(9-13-20)14-16-25-23(30)28(2)21-5-3-4-15-24-21/h3-5,8-9,12-13,15,17,19H,6-7,10-11,14,16H2,1-2H3,(H,25,30)(H2,26,27,29) |
InChIキー |
UIXYQZIHFQKFOZ-UHFFFAOYSA-N |
SMILES |
CC1CCC(CC1)NC(=O)NS(=O)(=O)C2=CC=C(C=C2)CCNC(=O)N(C)C3=CC=CC=N3 |
正規SMILES |
CC1CCC(CC1)NC(=O)NS(=O)(=O)C2=CC=C(C=C2)CCNC(=O)N(C)C3=CC=CC=N3 |
その他のCAS番号 |
74680-07-2 |
同義語 |
HB 180 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[4-(3-Methoxy-2-phenyl-1,2,3,4-tetrahydronaphthalen-1-yl)phenoxy]propane-1,2-diol](/img/structure/B1194820.png)
